3-OXO-BUTYRIC ACID 2-PIPERIDIN-1-YL-ETHYL ESTER
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Overview
Description
2-(Piperidin-1-YL)ethyl 3-oxobutanoate is an organic compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate typically involves the reaction of piperidine with ethyl acetoacetate. The process can be carried out under basic conditions, where piperidine acts as a nucleophile, attacking the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-1-YL)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Piperidin-1-YL)ethyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-YL)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the 3-oxobutanoate moiety may participate in enzymatic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-(Piperidin-1-YL)ethyl acetate
- 2-(Piperidin-1-YL)ethyl propionate
- 2-(Piperidin-1-YL)ethyl butyrate
Comparison: Compared to these similar compounds, 2-(Piperidin-1-YL)ethyl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-piperidin-1-ylethyl 3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(13)9-11(14)15-8-7-12-5-3-2-4-6-12/h2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCFOMHGZMWTHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609314 |
Source
|
Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-41-1 |
Source
|
Record name | 2-(Piperidin-1-yl)ethyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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